molecular formula C12H10N2O2S B1452904 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid CAS No. 915963-25-6

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

Cat. No.: B1452904
CAS No.: 915963-25-6
M. Wt: 246.29 g/mol
InChI Key: FJEWCKMACVHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWCKMACVHCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dioxo-4-phenylbutanoic acid (19.2 g, 100 mmol), 2-methylisothiourea sulfate (27.8 g, 100 mmol) and sodium ethoxide (37 mL, 21% wt. solution, 100 mmol) in ethanol (200 mL) was heated to reflux overnight. After removal of volatiles, water was added (200 mL) to give a suspension, which was adjusted to pH>9 with 10% NaOH. The mixture was extracted with diethyl ether (2×100 mL). The aqueous layer was taken to pH=2 with conc. HCI and extracted with diethyl ether (4×100 mL). The combined ethereal extracts were evaporated, and the residue was dried in vacuo overnight to afford 22.0 g of 2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid as a yellow solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.24 (dd, J=7.8, 1.8 Hz, 2H), 8.12 (s, 1H), 7.58 (m, 3H), 2.64 (s, 3H). 13C NMR (DMSO-d6, 75 MHz) δ 172.8, 165.7, 165.6, 157.9, 135.8, 132.5, 129.8, 128.0, 14.6. HPLC ret. time 1.95 min, 10-100% CH3CN, 5 min run. ESI-MS m/z 247.1 (M+H)+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Reactant of Route 2
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Reactant of Route 3
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Reactant of Route 4
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Reactant of Route 6
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.